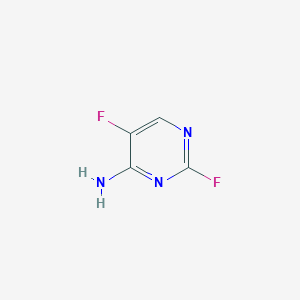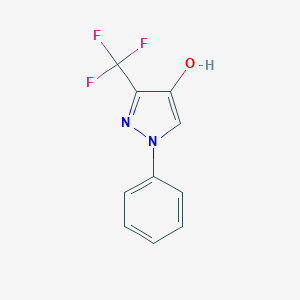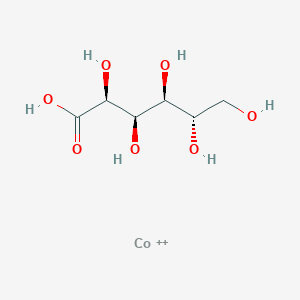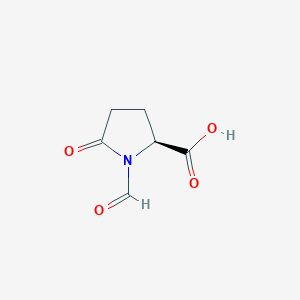
(S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid, also known as FOPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FOPC is a pyrrolidine derivative that is synthesized through a multi-step process.
作用機序
The mechanism of action of (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid is not fully understood. However, it has been proposed that (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid may exert its anti-inflammatory and neuroprotective effects by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines. (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid may also exert its antioxidant effects by scavenging free radicals and reducing oxidative stress.
生化学的および生理学的効果
(S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has also been shown to reduce oxidative stress and protect neurons from damage caused by oxidative stress. Additionally, (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
(S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has some limitations for lab experiments. It is a relatively new compound and its properties and effects are not fully understood. Additionally, (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has not been extensively studied in humans, which limits its potential applications in clinical settings.
将来の方向性
There are several future directions for research related to (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid. One potential direction is to further investigate the mechanism of action of (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid and its effects on various signaling pathways. Another potential direction is to study the potential applications of (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid in clinical settings, particularly in the treatment of neurodegenerative diseases. Additionally, future research could focus on the development of novel derivatives of (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid with improved properties and efficacy.
合成法
(S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of L-proline with ethyl acetoacetate in the presence of a strong base such as sodium hydride to form ethyl 2-(1-pyrrolidinyl) acetate. The next step involves the reaction of ethyl 2-(1-pyrrolidinyl) acetate with ethyl formate in the presence of a strong acid such as hydrochloric acid to form (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid.
科学的研究の応用
(S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of immune responses. (S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid has also been shown to reduce oxidative stress and protect neurons from damage caused by oxidative stress.
特性
CAS番号 |
111798-32-4 |
|---|---|
製品名 |
(S)-1-Formyl-5-oxopyrrolidine-2-carboxylic acid |
分子式 |
C6H7NO4 |
分子量 |
157.12 g/mol |
IUPAC名 |
(2S)-1-formyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO4/c8-3-7-4(6(10)11)1-2-5(7)9/h3-4H,1-2H2,(H,10,11)/t4-/m0/s1 |
InChIキー |
HNBZIMMWSMWHCX-BYPYZUCNSA-N |
異性体SMILES |
C1CC(=O)N([C@@H]1C(=O)O)C=O |
SMILES |
C1CC(=O)N(C1C(=O)O)C=O |
正規SMILES |
C1CC(=O)N(C1C(=O)O)C=O |
同義語 |
L-Proline, 1-formyl-5-oxo- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



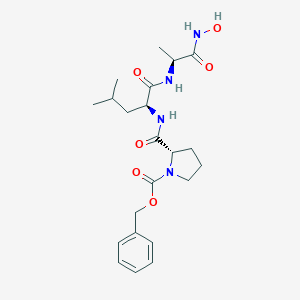
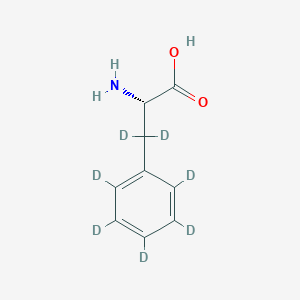
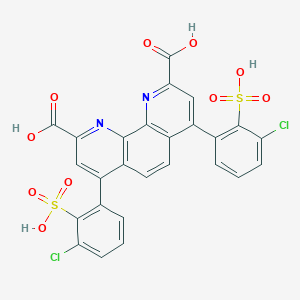
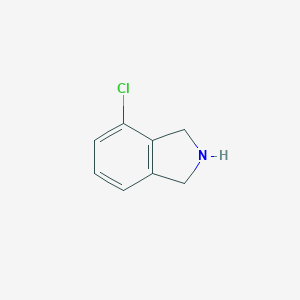
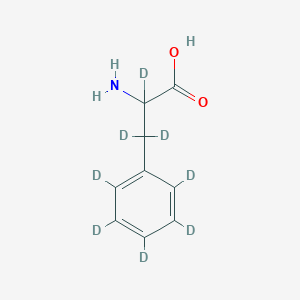
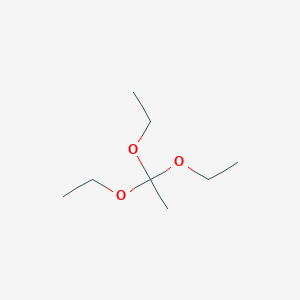
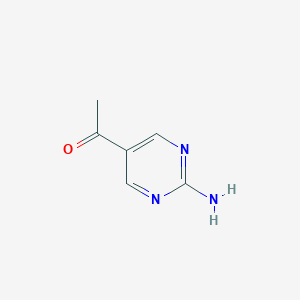
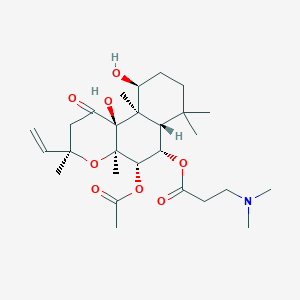
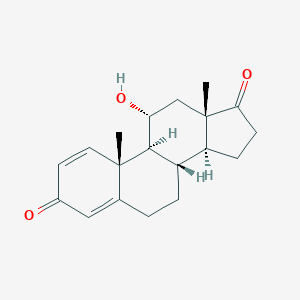
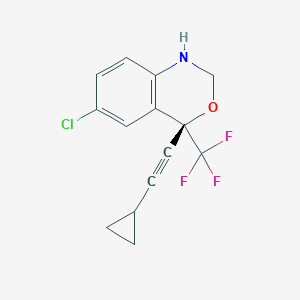
![Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B44260.png)
